molecular formula C18H17N3O3 B2370667 N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-90-2

N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2370667
CAS No.: 899744-90-2
M. Wt: 323.352
InChI Key: ITOCOWRWTNNRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 3-methoxybenzylamide substituent and a methyl group at the N1 position of the bicyclic core. The compound’s core structure is shared with other 1,8-naphthyridine carboxamides, which are known for their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-16-13(6-4-8-19-16)10-15(18(21)23)17(22)20-11-12-5-3-7-14(9-12)24-2/h3-10H,11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCOWRWTNNRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Derivatives

A common approach involves the cyclization of substituted pyridine-3-carboxylates. For example, methyl 3-((2-aminopyridin-3-yl)oxy)propanoate undergoes base-mediated cyclization in methanol with sodium methoxide to yield methyl 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. This intermediate serves as a precursor for subsequent alkylation and amidation steps.

Reaction Conditions :

  • Substrate : Methyl 3-((2-aminopyridin-3-yl)oxy)propanoate
  • Base : Sodium methoxide (NaOMe)
  • Solvent : Methanol
  • Temperature : Reflux (65°C)
  • Yield : 66% over three steps

Alternative Ring-Closing Methods

The Pfitzinger reaction, traditionally used for quinoline synthesis, has been adapted for 1,8-naphthyridines. Condensation of isatin derivatives with α,β-unsaturated ketones in acidic conditions generates the tricyclic core. However, this method is less commonly employed for 1,8-naphthyridines compared to quinolines.

Amidation of the Carboxylate Ester

The final step involves converting the methyl ester to the carboxamide via aminolysis with 3-methoxybenzylamine. This reaction is typically conducted under microwave irradiation to accelerate kinetics.

Microwave-Assisted Aminolysis

Methyl 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is reacted with 3-methoxybenzylamine in DMF under microwave conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the target carboxamide.

Reaction Conditions :

  • Substrate : Methyl 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
  • Amine : 3-Methoxybenzylamine
  • Solvent : DMF
  • Temperature : 140°C (microwave irradiation)
  • Time : 2 hours
  • Yield : 78%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.08 (t, J = 6.0 Hz, 1H, NH), 8.66 (s, 1H, H-4), 7.38–7.21 (m, 4H, aromatic), 4.51 (d, J = 5.9 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃)
  • ESI-MS : m/z 364.1 (M+H⁺)

Purification and Isolation

Reverse-phase HPLC is employed to purify the final product, using a gradient of acetonitrile/water (30%–65% acetonitrile over 30 minutes). This method effectively separates the desired carboxamide from unreacted starting materials and byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the synthesis of N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide:

Step Reagents/Conditions Yield (%) Reference
Cyclization NaOMe, MeOH, reflux 66
Alkylation CH₃I, KOH, EtOH/H₂O, reflux 72
Amidation 3-Methoxybenzylamine, DMF, microwave, 140°C 78

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical entities with potentially enhanced properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains .
  • Anticancer Properties : Studies suggest that derivatives of naphthyridine can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as kinase inhibition and DNA intercalation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing pro-inflammatory cytokine production .

Medical Applications

Ongoing research is focused on the therapeutic potential of this compound in treating conditions such as:

  • Neurological Disorders : Potential applications in neuroprotection for diseases like Alzheimer's and Parkinson's have been suggested due to its ability to inhibit oxidative stress .
  • Chronic Pain Management : Its anti-inflammatory properties may also render it useful in pain management therapies.

Case Studies

Several case studies highlight the efficacy of naphthyridine derivatives:

Antimicrobial Evaluation

A study evaluated various naphthyridine compounds against Mycobacterium strains, revealing that structural modifications significantly enhanced their antimicrobial activity.

Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that specific naphthyridine derivatives inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Neuroprotection in Animal Models

Animal studies indicated that administration of naphthyridine derivatives led to reduced neuroinflammation and improved cognitive function in models simulating Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition can modulate the release of neurotransmitters, providing potential analgesic, anti-inflammatory, or neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound differs from similar derivatives primarily in its substitution pattern. Key analogs and their structural distinctions include:

Compound Name Substituents (R1, R2, R3) Key Structural Features Reference ID
Target Compound R1: 3-Methoxybenzyl, R2: Methyl Methoxy group at benzyl para-position; methyl at N1
N-(3,4-Difluorobenzyl)-4-hydroxy derivative R1: 3,4-Difluorobenzyl, R2: H, R3: OH Fluorine atoms enhance electronegativity; hydroxyl at C4 improves solubility
1-(4-Chlorobenzyl)-N-(3-chlorophenyl) analog R1: 4-Chlorobenzyl, R2: H, R3: Cl Dual chloro substituents increase lipophilicity; high thermal stability (mp > 300°C)
VL15 (Immunomodulator) R1: Cycloheptyl, R2: 2-Morpholinylethyl Bulky cycloheptyl group; morpholine enhances solubility and bioavailability
FG160a (CB2 Agonist) R1: 5-Chloropentyl, R2: 4-Methylcyclohexyl Chloropentyl chain improves membrane permeability; cyclohexyl aids receptor binding

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) in benzyl substituents (e.g., 3,4-difluorobenzyl in ) enhance antiviral potency but may reduce solubility.
  • Bulky substituents (e.g., cycloheptyl in ) improve target selectivity but may complicate synthesis.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) improves reaction efficiency and yields compared to conventional heating.
  • Reverse-phase HPLC () is critical for isolating isomers or closely related derivatives.
Physicochemical and Spectral Properties

Comparative data for selected analogs:

Compound Melting Point (°C) IR (C=O stretches, cm⁻¹) ¹H NMR (DMSO-d6, δ ppm) Reference ID
Target Compound Not reported Not reported Not reported
5a3 >300 1686 (keto), 1651 (amide) 9.19 (s, aromatic), 5.68 (s, CH2-Ph)
5j (HIV inhibitor) Not reported Not reported 10.91 (brs, OH), 8.75 (d, J=5.0 Hz, naphthyridine)
10a (Biphenyl-substituted derivative) Not reported Not reported ESI-MS m/z: 592.1 (MH⁺)

Key Observations :

  • High melting points (e.g., >300°C for 5a3 ) correlate with crystalline stability and low solubility.
  • ESI-MS data () confirm molecular weights and fragmentation patterns critical for structural validation.

Key Observations :

  • Fluorinated benzyl groups (e.g., in ) enhance antiviral potency by improving target binding.
  • CB2 agonists () with long alkyl chains (e.g., 5-chloropentyl) exhibit superior blood-brain barrier penetration.

Biological Activity

N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique naphthyridine core with a methoxybenzyl substituent and a carboxamide group. This structural composition contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

The primary mechanism of action for this compound involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound may enhance endocannabinoid signaling pathways, which are implicated in various physiological processes including pain modulation and inflammation.

Anticancer Properties

Research has shown that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, studies on related naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro tests have indicated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism
AaptamineH129910.47Apoptosis induction
Compound 15Ehrlich AscitesXAntioxidant activity
Compound XHeLaYCell cycle arrest

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant potential. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells .

Case Studies

A notable study synthesized several substituted 1,8-naphthyridine derivatives and evaluated their biological activities. Among these derivatives, certain compounds demonstrated superior cytotoxicity against specific cancer cell lines and exhibited promising antioxidant properties .

Another study highlighted the role of naphthyridine compounds in inducing apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases . These findings underscore the therapeutic potential of this compound in oncology.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Investigating its efficacy in vivo and elucidating its pharmacokinetic properties will be crucial for developing it as a viable therapeutic agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-methoxybenzyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide?

Methodological Answer: The synthesis of this compound typically involves a multi-step strategy:

Core Formation : Construct the 1,8-naphthyridine core via cyclization of β-ketoesters or malonate derivatives under acidic or thermal conditions (e.g., diphenyl ether at 250°C) .

Substituent Introduction :

  • Methoxybenzyl Group : Use nucleophilic substitution or coupling reactions (e.g., NaH/DMF for benzylation) .
  • Methyl Group : Introduce via alkylation at the N1 position using methyl halides.

Amide Bond Formation : Employ coupling agents like EDC/HOBt to attach the 3-carboxamide group to the methoxybenzylamine .
Critical Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Reaction temperature control to avoid side reactions (e.g., over-oxidation).
  • Use of anhydrous solvents to prevent hydrolysis of sensitive intermediates.

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : Confirm the presence of the methoxybenzyl group (δ 3.8–4.0 ppm for OCH₃), naphthyridine protons (δ 8.5–9.5 ppm), and amide NH (δ 9–10 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
    Data Cross-Validation : Compare with published spectra of analogous 1,8-naphthyridines .

Q. What are the recommended protocols for evaluating its physicochemical stability?

Methodological Answer:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using shake-flask methods .
  • Stability :
    • Thermal : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
    • Photolytic : Expose to UV/visible light (ICH Q1B guidelines).
  • Hygroscopicity : Measure weight changes under controlled humidity (e.g., 25°C/60% RH).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
    • Validate purity (>95% via LC-MS) to exclude confounding impurities .
  • Mechanistic Follow-Up :
    • Perform target engagement studies (e.g., SPR for binding affinity to kinases or receptors) .
    • Compare IC₅₀ values across multiple assays (e.g., MTT vs. ATP-based luminescence) to rule out assay-specific artifacts .

Q. What computational strategies are effective for predicting its binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR or PARP) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • SAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using QSAR models .

Q. How can researchers design experiments to elucidate its metabolic fate?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat) and cofactors (NADPH); identify metabolites via LC-HRMS .
    • Test CYP450 inhibition (e.g., CYP3A4) using fluorogenic substrates .
  • In Vivo Studies :
    • Administer radiolabeled compound (¹⁴C) to track excretion routes (urine vs. feces) .
    • Perform bile duct cannulation in rodents to capture conjugated metabolites.

Q. What strategies mitigate synthetic challenges in scaling up production?

Methodological Answer:

  • Process Optimization :
    • Replace toxic solvents (DMF → 2-MeTHF) and reduce reaction steps via telescoping .
    • Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Quality Control :
    • Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .

Q. How can researchers address discrepancies in reported physicochemical properties?

Methodological Answer:

  • Reproducibility Checks :
    • Replicate experiments using identical conditions (e.g., solvent grade, drying methods) .
    • Validate logP values via shake-flask vs. chromatographic methods (e.g., HPLC logk) .
  • Advanced Characterization :
    • Use DSC/TGA to confirm melting points and detect polymorphs .
    • Perform solubility parameter calculations (Hansen parameters) to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.